2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
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Overview
Description
2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a complex organic compound with a unique structure that combines a thiophene ring, a methanamine group, and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves multiple steps, including the formation of the thiophene ring, the introduction of the methanamine group, and the construction of the pyrrolo[2,3-b]pyridine moiety. Common synthetic routes include:
Formation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of Methanamine Group: The methanamine group is typically introduced via reductive amination of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Construction of Pyrrolo[2,3-b]pyridine Moiety: This moiety can be constructed through cyclization reactions involving appropriate precursors, such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A simpler analog with a thiophene ring and a methanamine group.
N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid ethyl ester: A related compound with a similar pyrrolo[2,3-b]pyridine moiety.
Uniqueness
2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C19H17N3O2S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]thiophen-2-yl]methanamine |
InChI |
InChI=1S/C19H17N3O2S2/c1-13-2-5-17(6-3-13)26(23,24)22-9-8-14-10-15(12-21-19(14)22)18-7-4-16(11-20)25-18/h2-10,12H,11,20H2,1H3 |
InChI Key |
OCIRKUZHNPSTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C4=CC=C(S4)CN |
Origin of Product |
United States |
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